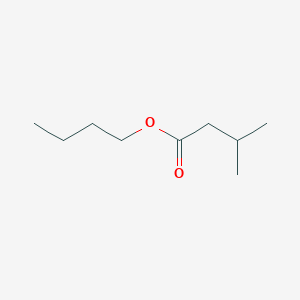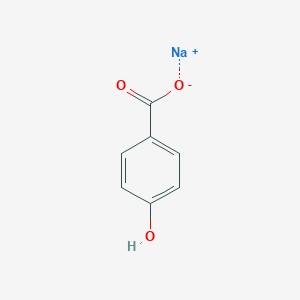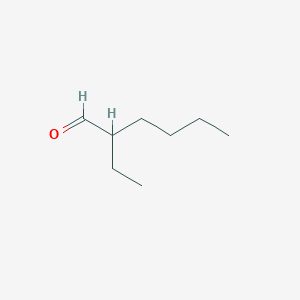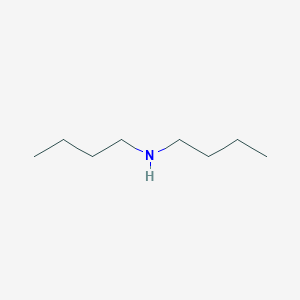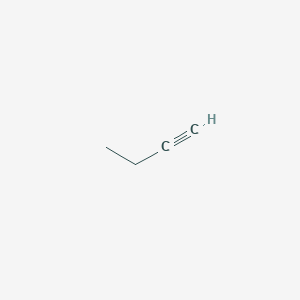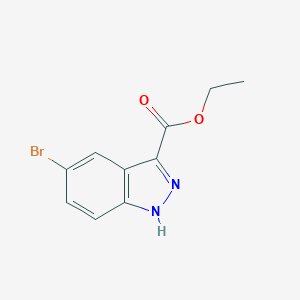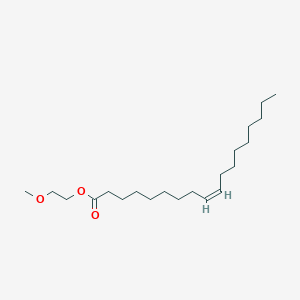
2-Methoxyethyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl oleate is a chemical compound that belongs to the family of oleic acid esters. It is a clear, colorless liquid that is soluble in organic solvents. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-Methoxyethyl oleate is not fully understood. However, it is believed that it may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Biochemical And Physiological Effects
Studies have shown that 2-Methoxyethyl oleate can affect various biochemical and physiological processes in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Methoxyethyl oleate in lab experiments is its ability to solubilize hydrophobic drugs. This makes it a useful carrier for drug delivery systems. However, one of the limitations of using this compound is its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research involving 2-Methoxyethyl oleate. One area of interest is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The most common method for synthesizing 2-Methoxyethyl oleate is by esterification of oleic acid with methoxyethanol in the presence of a catalyst. This reaction can be carried out under mild conditions and produces a high yield of the desired product.
Scientific Research Applications
2-Methoxyethyl oleate has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been used as a carrier for drug delivery systems due to its ability to solubilize hydrophobic drugs.
properties
CAS RN |
111-10-4 |
|---|---|
Product Name |
2-Methoxyethyl oleate |
Molecular Formula |
C21H40O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-methoxyethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(22)24-20-19-23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10- |
InChI Key |
UFARNTYYPHYLGN-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC |
Other CAS RN |
111-10-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



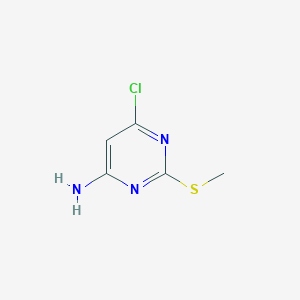
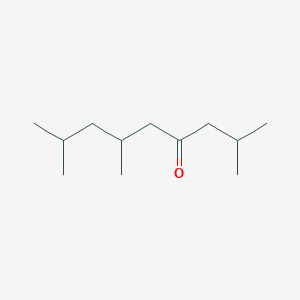
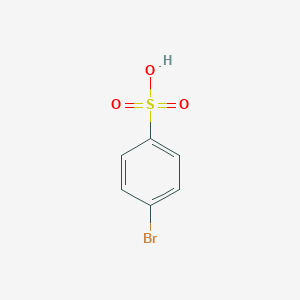
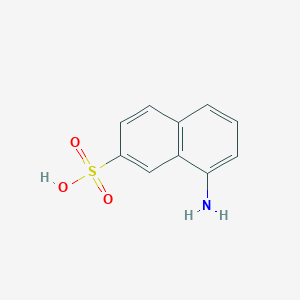
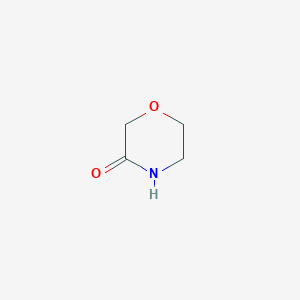

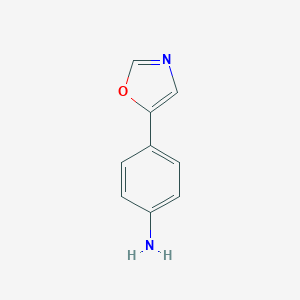
![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)
